molecular formula C10H17FN2O B1490893 Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone CAS No. 2004996-63-6

Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone

Cat. No. B1490893
CAS RN: 2004996-63-6
M. Wt: 200.25 g/mol
InChI Key: HPXCBACTNYTUMD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone, also referred to as AZM, is a synthetic compound used in scientific research and lab experiments. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as an agonist at the GABA-A receptor, which is important for the regulation of neuronal excitability. AZM has been found to have a variety of physiological and biochemical effects, including anxiolytic, sedative, and anticonvulsant effects. Additionally, AZM has been used to study the effects of GABA-A receptor agonists on various physiological processes, such as learning and memory, anxiety, and pain.

Scientific Research Applications

Compound Synthesis and Characterization

Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone and its derivatives have been a focal point in synthetic chemistry, with various research studies dedicated to synthesizing, characterizing, and analyzing these compounds. For instance, one study concentrated on the synthesis and structural exploration of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound was synthesized, its antiproliferative activity was evaluated, and the structure was characterized using various spectral analyses and X-ray diffraction studies (Prasad et al., 2018). Moreover, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride detailed the preparation process of this compound, highlighting the accessibility of starting materials and a reasonable overall yield, with confirmation of structures through 1H NMR (Rui, 2010).

Antimicrobial and Antiproliferative Activities

Some derivatives of Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone have been synthesized and tested for antimicrobial activities. A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated notable antimicrobial activity against various pathogenic bacterial and fungal strains, underscoring the compound's potential in antimicrobial treatments (Mallesha & Mohana, 2014). Additionally, the anticancer effects of certain piperidine framework derivatives have been explored, revealing antiproliferative activity in specific compounds, particularly against human leukemia cells (Vinaya et al., 2011).

Pharmacological and Catalytic Applications

Some derivatives of Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone exhibit pharmacological properties, as indicated by studies exploring their affinity for dopamine and serotonin receptors. These studies are aimed at developing new antipsychotic drugs with minimal side effects (Raviña et al., 1999). Additionally, certain azetidine-based derivatives have been evaluated for their potential in catalytic asymmetric additions, demonstrating significant enantioselectivity and highlighting the compound's utility in synthetic organic chemistry (Wang et al., 2008).

properties

IUPAC Name

azetidin-3-yl-[4-(fluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-5-8-1-3-13(4-2-8)10(14)9-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXCBACTNYTUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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